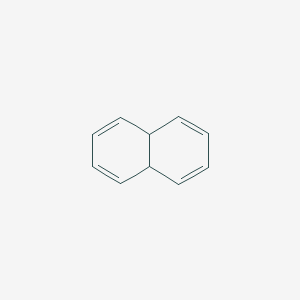

4a,8a-Dihydronaphthalene

Description

Historical Context and Significance in Hydrocarbon Chemistry

The importance of 4a,8a-dihydronaphthalene (B97363) in the study of hydrocarbons is fundamentally linked to research on annulenes and their valence isomers. It gained prominence as a key product in the study of chemspider.comannulene, a cyclic hydrocarbon that has been instrumental in developing the understanding of aromaticity and Hückel's rule. wikipedia.org

A pivotal element of its historical significance is its formation from the electrocyclization of chemspider.comannulene isomers. nih.gov This process has served as a critical experimental model for examining the principles of pericyclic reactions and orbital symmetry, particularly in the context of 6-π electrocyclizations. nih.govresearchgate.net The specific stereochemical outcomes of these reactions have validated theoretical predictions and deepened the understanding of these fundamental transformations.

Furthermore, derivatives of this compound have been investigated for their chemical properties. For instance, cis-4a,8a-dihydronaphthalene has been noted for its role in hydrogenation reactions, demonstrating its capacity to act as a hydrogen donor. acs.org This reactivity provides insight into the thermodynamics of hydrogen transfer processes. The compound also appears as a C₁₀H₁₀ isomer in synthetic routes toward other complex hydrocarbons, such as the fluxional molecule bullvalene (B92710).

Isomeric Forms and Stereochemical Considerations in this compound Systems

The molecular structure of this compound accommodates stereoisomerism based on the spatial arrangement of the hydrogen atoms at the 4a and 8a bridgehead carbons. This gives rise to two principal isomers: cis-4a,8a-dihydronaphthalene and trans-4a,8a-dihydronaphthalene. nih.govchemspider.com

In the cis isomer, the hydrogen atoms at the 4a and 8a positions are situated on the same side of the molecule's general plane.

In the trans isomer, these hydrogen atoms are on opposite sides.

The stereochemistry of the resulting this compound isomer is directly dictated by the structure of the reactant and the reaction mechanism, as governed by the Woodward-Hoffmann rules for pericyclic reactions. The electrocyclization of chemspider.comannulenes serves as a classic example of this stereochemical control. nih.gov

Quantum-chemical studies have detailed these transformations:

The mono-trans isomer of chemspider.comannulene undergoes cyclization to preferentially form trans-4a,8a-dihydronaphthalene. nih.govresearchgate.net

The cyclization of the all-cis configuration of chemspider.comannulene follows a more intricate path, involving a bond-shifting event to a naphthalene-like conformation, which then rapidly electrocyclizes to produce cis-4a,8a-dihydronaphthalene. nih.govresearchgate.net

These stereospecific outcomes are crucial for synthetic design and for the mechanistic elucidation of complex organic reactions.

Interactive Data Table: Isomers of this compound

| Isomer Name | Other Synonyms | CAS Registry Number | Molecular Formula |

| cis-4a,8a-Dihydronaphthalene | 4aβ,8aβ-Dihydronaphthalene | 17344-74-0 | C₁₀H₁₀ |

| trans-4a,8a-Dihydronaphthalene | 4aα,8aβ-Dihydronaphthalene | 18221-40-4 | C₁₀H₁₀ |

Interactive Data Table: Research Findings on this compound Formation

| Precursor Isomer | Key Process | Product Isomer | Significance |

| all-cis- chemspider.comAnnulene | Bond-shifting followed by electrocyclization | cis-4a,8a-Dihydronaphthalene | Confirms reaction mechanism and stereospecificity. nih.govresearchgate.net |

| mono-trans- chemspider.comAnnulene | Preferential electrocyclization | trans-4a,8a-Dihydronaphthalene | Aligns with experimental results and theoretical models. nih.govresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

18221-40-4 |

|---|---|

Molecular Formula |

C10H10 |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

4a,8a-dihydronaphthalene |

InChI |

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-10H |

InChI Key |

VWKKDGVKAXUQEB-UHFFFAOYSA-N |

SMILES |

C1=CC2C=CC=CC2C=C1 |

Canonical SMILES |

C1=CC2C=CC=CC2C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4a,8a Dihydronaphthalene and Its Core Structure

Electrocyclization Approaches to Dihydronaphthalene Scaffolds

Electrocyclization reactions, which involve the formation of a sigma bond between the termini of a conjugated pi system, are a powerful tool for the synthesis of cyclic compounds. The stereochemical outcome of these reactions is often predictable by the Woodward-Hoffmann rules. conicet.gov.ar

Thermal and Photochemical Electrocyclization of Annulene Precursors

The 6-π electrocyclization of ethz.channulene isomers provides a direct route to the 4a,8a-dihydronaphthalene (B97363) skeleton. nih.gov Quantum-chemical studies have elucidated the mechanisms of these transformations for all-cis, mono-trans, and double-trans ethz.channulenes. nih.gov

The mono-trans isomer of ethz.channulene preferentially cyclizes to yield trans-4a,8a-dihydronaphthalene. nih.gov In contrast, the all-cis configuration first undergoes a bond-shifting process to form a naphthalene-like conformation of double-trans ethz.channulene. nih.gov This initial step is rate-limiting, and the subsequent electrocyclization of the azulene-like conformation of the double-trans isomer rapidly produces cis-4a,8a-dihydronaphthalene. nih.gov These theoretical findings are in agreement with experimental observations. nih.gov

Photochemical conditions offer an alternative pathway for these electrocyclizations. While thermal reactions of 4π electron systems are conrotatory, photochemical reactions proceed in a disrotatory manner due to the different symmetry of the highest occupied molecular orbital (HOMO) in the excited state. masterorganicchemistry.com For 6π systems like ethz.channulene, the Woodward-Hoffmann rules predict a disrotatory closure under thermal conditions and a conrotatory closure under photochemical conditions. conicet.gov.ar Irradiation of a 1,2-dihydronaphthalene (B1214177) can lead to a conjugated pentaene intermediate, which can then undergo further photochemical reactions. ru.nl

Table 1: Electrocyclization of ethz.chAnnulene Isomers to this compound

| ethz.chAnnulene Isomer | Reaction Conditions | Major Product | Key Mechanistic Feature |

| Mono-trans | Thermal | trans-4a,8a-Dihydronaphthalene | Direct 6-π electrocyclization. nih.gov |

| All-cis | Thermal | cis-4a,8a-Dihydronaphthalene | Rate-limiting bond-shifting to double-trans isomer followed by rapid cyclization. nih.gov |

Stereoselective Control in Electrocyclic Ring Closure

The stereochemistry of the resulting this compound is dictated by the geometry of the starting annulene and the mode of ring closure (conrotatory or disrotatory). As predicted by the Woodward-Hoffmann rules, the thermal 6π-electrocyclization is a disrotatory process, while the photochemical counterpart is conrotatory. conicet.gov.ar

For instance, the cyclization of the mono-trans ethz.channulene to the trans-dihydronaphthalene isomer aligns with the expected stereochemical outcome. nih.gov The ability to control the stereochemistry at the 4a and 8a positions is crucial for the synthesis of specific stereoisomers of more complex target molecules.

Cycloaddition Reactions in the Construction of Dihydronaphthalene Skeletons

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are fundamental in synthetic organic chemistry. The Diels-Alder reaction, in particular, is a cornerstone for the formation of six-membered rings.

Diels-Alder Reactions and Related Pericyclic Transformations

Gold-catalyzed intermolecular [4+2] Diels-Alder cycloadditions of ynones and styrenes can also lead to dihydronaphthalene derivatives. researchgate.net These reactions proceed through an unstable 3,8a-dihydronaphthalene intermediate. researchgate.net Quinones are also effective dienophiles in Diels-Alder reactions, leading to hydroanthraquinone scaffolds, which are important precursors for various natural products and drugs. researchgate.net

Table 2: Examples of Diels-Alder Reactions for Dihydronaphthalene Synthesis

| Diene | Dienophile | Catalyst/Conditions | Product Type |

| Functionalized Acyclic Dienes | Arynes | - | cis-Substituted Dihydronaphthalenes nih.gov |

| Styrenes | Ynones | Mono-gold(I) complex | Dihydronaphthalene derivatives researchgate.net |

| Various Dienes | Quinones | Thermal or Lewis Acid | Hydroanthraquinones researchgate.net |

Rearrangement-Based Syntheses of Dihydronaphthalene Systems

Molecular rearrangements, where the carbon skeleton of a molecule is restructured, can also be employed to synthesize dihydronaphthalene systems. Photochemical rearrangements of certain stilbene (B7821643) derivatives can lead to dihydrophenanthrene intermediates, which are structurally related to dihydronaphthalenes. ru.nl For example, the photoisomerization of this compound can give access to bullvalene (B92710). rsc.org Additionally, certain dihydronaphthalene derivatives can undergo further rearrangements, such as a 1,3-hydrogen shift, upon prolonged irradiation to yield more stable isomers like 1,4-dihydronaphthalene (B28168). mdpi.com

Photochemical Rearrangements from Polycyclic Precursors

Photochemical reactions offer a powerful and unique approach to accessing the dihydronaphthalene core by leveraging the energy of light to induce transformations that are often difficult to achieve under thermal conditions. These methods typically involve the formation of excited-state intermediates that undergo pericyclic reactions to yield the desired carbocyclic framework.

One common strategy involves the irradiation of o-divinylbenzene derivatives. In acidic media, photochemical induction can lead to an electrocyclization process, resulting in the formation of dihydronaphthalene products. nih.gov Similarly, the photocyclization of 1-aryl-1,3-butadienes can proceed through a 1,8a-dihydronaphthalene (B14525316) intermediate, which subsequently isomerizes to a more stable dihydronaphthalene structure upon prolonged irradiation. researchgate.net The mechanism often involves a conrotatory 6π-electrocyclization of a hexa-1,3,5-triene system embedded within the precursor molecule. rsc.org

The photochemical behavior of phenyl-substituted 1,2-dihydronaphthalenes themselves has been studied, revealing a variety of potential reactions, including electrocyclic ring-opening (ER) and di-π-methane rearrangements. rsc.org For instance, irradiation of a 1,2-dihydronaphthalene can lead to the formation of a benzobicyclo[3.1.0]hex-2-ene, indicating the complex photochemical landscape of these molecules. rsc.org The specific outcome of these photochemical reactions is highly dependent on the substitution pattern of the precursor and the reaction conditions, such as the wavelength of light and the presence of sensitizers or acid catalysts. nih.govrsc.org

| Precursor Type | Reaction Type | Key Intermediate | Product | Citation(s) |

| o-Divinylbenzene Derivatives | Electrocyclization (in acidic media) | Excited-state species | Dihydronaphthalene | nih.gov |

| 1-Aryl-1,3-butadienes | 6π-Electrocyclization | 1,8a-Dihydronaphthalene | 1,4-Dihydronaphthalene | researchgate.net |

| 1,2-Dihydronaphthalene | Photochemical Rearrangement | Pentaene Intermediate | Benzobicyclo[3.1.0]hex-2-ene | rsc.org |

Lewis Acid-Mediated Chirality-Transferring Cyclizations

The enantioselective synthesis of dihydronaphthalenes is of paramount importance for accessing chiral molecules with potential pharmaceutical applications. Lewis acid-mediated cyclizations have emerged as a robust strategy to control the stereochemistry of the forming carbocycle, often through a process of chirality transfer from a chiral catalyst or substrate.

A notable example is the copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes that possess a ketone moiety. acs.orgacs.orgnih.gov This method provides access to biologically relevant 1,2-dihydronaphthalene-1-ol derivatives with excellent enantioselectivity and diastereoselectivity. acs.orgnih.govresearchgate.net The reaction proceeds via the formation of chiral allylcopper intermediates, which undergo selective intramolecular allylation through a highly organized, six-membered boatlike transition state to deliver the chiral cyclic alcohol. acs.orgacs.orgnih.gov

Another powerful approach utilizes a combination of a chiral Brønsted acid and a Lewis acid co-catalyst. Researchers have developed an enantioselective [4+2] cycloaddition of isochromene acetals with vinylboronates catalyzed by (+)-tartaric acid in the presence of a catalytic amount of a lanthanide Lewis acid like Ho(OTf)₃. nih.gov This inverse-electron demand Diels-Alder reaction generates chiral 1,2-dihydronaphthalene-1-carbaldehydes in high yields and with exceptional levels of enantio- and diastereocontrol. nih.gov The tartaric acid catalyst is proposed to activate the boronate dienophile, enabling the cycloaddition to proceed under mild conditions while inducing asymmetry. nih.gov These methods highlight the power of cooperative catalysis in achieving challenging asymmetric transformations.

| Catalytic System | Substrates | Reaction Type | Key Feature | Product | ee / dr | Citation(s) |

| Cu-catalyst / Chiral Bisphosphine Ligand | Benz-tethered 1,3-diene ketones | Intramolecular Reductive Cyclization | Asymmetric allylation via boatlike transition state | 1,2-Dihydronaphthalene-1-ols | Excellent ee and dr | acs.orgacs.orgnih.gov |

| (+)-Tartaric Acid / Ho(OTf)₃ | Isochromene acetals, Vinylboronates | [4+2] Cycloaddition | Chiral Brønsted acid / Lewis acid cooperative catalysis | 1,2-Dihydronaphthalene-1-carbaldehydes | Up to 98.5:1.5 er, >99:1 dr | nih.gov |

Modular and Convergent Synthetic Routes to Functionalized Dihydronaphthalenes

Modular and convergent strategies offer significant advantages in synthetic chemistry, allowing for the rapid assembly of complex molecules and the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Several such approaches have been developed for the synthesis of functionalized dihydronaphthalenes.

One innovative one-pot method involves the photoredox activation of epoxides to generate carbonyl ylides. acs.org These reactive intermediates undergo a [3+2] dipolar cycloaddition with various dipolarophiles (such as dimethyl fumarate) to form tetrahydrofuran (B95107) intermediates. In the same reaction vessel, an acid-promoted rearrangement of these tetrahydrofurans affords densely functionalized dihydronaphthalenes. acs.org This sequence is redox-neutral and demonstrates high modularity, as a wide array of epoxides and dipolarophiles can be employed to generate a diverse set of products. acs.org This strategy has been successfully applied to the succinct total synthesis of several lignan (B3055560) natural products, including pycnanthulignene B. acs.org

Another convergent approach is the cerium-catalyzed cycloaddition of 1H-isochromenes with cinnamic acids. acs.org This method is notable for its use of a low-cost catalyst, mild reaction conditions, and broad substrate scope, tolerating numerous functional groups like hydroxyls and borate (B1201080) esters. acs.org The reaction proceeds smoothly to give the desired dihydronaphthalene structures in excellent yields. acs.org Similarly, copper(II) triflate has been shown to catalyze the [4+2] cycloaddition of o-alkynyl(oxo)benzenes with alkenes, providing another modular route to functionalized 1,2-dihydronaphthalenes. nih.gov These cycloaddition strategies are highly convergent, combining two distinct molecular fragments in a single step to construct the core dihydronaphthalene ring system. acs.orgnih.gov

| Methodology | Starting Materials | Key Steps | Key Advantages | Citation(s) |

| Photoredox Catalysis / Acid Rearrangement | Epoxides, Dipolarophiles | [3+2] Cycloaddition, Friedel-Crafts arylation | One-pot, redox-neutral, high modularity | acs.org |

| Cerium-Catalyzed Annulation | 1H-Isochromenes, Cinnamic acids | Cycloaddition | Low-cost catalyst, mild conditions, broad scope | acs.org |

| Copper-Catalyzed Cycloaddition | o-Alkynyl(oxo)benzenes, Alkenes | [4+2] Cycloaddition | Convergent, functional group tolerance | nih.gov |

Mechanistic Elucidation of Formation and Transformation Pathways

Detailed Reaction Mechanisms for Electrocyclization Processes

The primary route to 4a,8a-dihydronaphthalene (B97363) involves the 6-π electrocyclization of researchgate.netannulene isomers. This process is highly dependent on the specific conformation and bonding arrangement of the annulene precursor.

The formation of this compound is intricately linked to the dynamic behavior of its precursor, researchgate.netannulene. wikipedia.org Various isomers of researchgate.netannulene, including all-cis, mono-trans, and double-trans configurations, can undergo a 6-π electrocyclization to yield this compound. researchgate.netnih.gov The specific pathway and product stereochemistry are dictated by the starting annulene's conformation.

Computational studies using density-functional and coupled-cluster methods have elucidated the complex interplay between bond shifting and conformational changes in researchgate.netannulene isomers. acs.orgnih.gov Key isomers involved in these dynamic processes include the twist (1), heart (2), all-cis boat (3), naphthalene-like (4), and azulene-like (5) conformations. nih.gov

The energetic barriers for these conformational changes and bond shifts have been calculated, providing a deeper understanding of the reaction landscape. For instance, the conversion of the twist isomer to the heart isomer has a calculated barrier of approximately 10 kcal/mol. acs.orgnih.gov

| Process | Energy Barrier (kcal/mol) | Method |

|---|---|---|

| Twist (1) to Heart (2) Conversion | 10.1 | CCSD(T)/cc-pVDZ//CCSD/6-31G |

| Degenerate "Two-Twist" Bond Shifting in Twist (1) | 16.2 | CCSD(T)/cc-pVDZ//CCSD/6-31G |

| Degenerate Bond Shifting in Naphthalene-like (4) | 3.9 | CCSD(T)/cc-pVDZ//CCSD/6-31G |

| Conversion of Azulene-like (5-eq) to Naphthalene-like (4) | 12.6 | CCSD(T)/cc-pVDZ//CCSD/6-31G |

The electrocyclization of researchgate.netannulene isomers proceeds through specific transition states whose stability and geometry are governed by the principles of orbital symmetry. youtube.comyale.edu The Woodward-Hoffmann rules predict whether the reaction will follow a conrotatory or disrotatory path, depending on the number of π-electrons and whether the reaction is thermally or photochemically induced. For the thermal 6π-electron electrocyclization of researchgate.netannulene, a disrotatory ring closure is expected. masterorganicchemistry.com

Quantum-chemical explorations have been crucial in analyzing these transition states. researchgate.net The concept of aromaticity in transition states helps to explain the relative ease of these pericyclic reactions. yale.eduic.ac.uk For example, the transition state for a thermally allowed (4n+2)π electron electrocyclic reaction possesses Hückel aromaticity, which lowers its energy and facilitates the reaction. ic.ac.uk

Kinetic studies have shown that the experimentally determined rate coefficient for the formation of cis-4a,8a-dihydronaphthalene is consistent with the computed rate for the cyclization of the all-cis researchgate.netannulene configuration. researchgate.netnih.gov This consistency provides strong support for the proposed mechanism, which involves the initial rate-limiting bond shift. researchgate.netnih.gov Conversely, the calculated rate for the direct cyclization of the double-trans configuration does not match the experimental data. researchgate.net These findings have been instrumental in confirming the structural assignments of the two researchgate.netannulene isomers originally isolated by Masamune and his colleagues. researchgate.netnih.gov

Mechanistic Insights into Photochemical Isomerizations

Upon irradiation with light, this compound can undergo a variety of photochemical rearrangements, leading to structurally diverse and often complex molecules. These transformations involve excited states and proceed through distinct mechanistic pathways.

One of the significant photochemical transformations of this compound is its isomerization to bullvalene (B92710). rsc.org This reaction provides an improved synthetic route to bullvalene, a molecule renowned for its "fluxional" character. rsc.orgresearchgate.net The structure of bullvalene undergoes rapid and reversible degenerate Cope rearrangements, causing its atoms to appear equivalent on the NMR timescale at room temperature. rsc.org

The photochemical conversion of this compound to bullvalene is an example of a di-π-methane rearrangement. dur.ac.uk This type of reaction is a common photochemical process for 1,4-dienes, leading to the formation of a vinylcyclopropane (B126155) moiety. In this case, the bicyclic diene system of dihydronaphthalene rearranges to form the tricyclic cage structure of bullvalene. rsc.org

The di-π-methane rearrangement is not limited to all-carbon systems. When nitrogen is incorporated into the reacting framework, the reaction is termed an aza-di-π-methane (ADPM) rearrangement. iupac.org Dihydronaphthalene derivatives containing an imine or related C=N bond can undergo this photochemical transformation. researchgate.netresearchgate.net

For example, when irradiated, dihydronaphthalene derivatives such as oxime 12a and tosyl hydrazone 12b exclusively undergo ADPM rearrangements to yield the corresponding cyclopropane (B1198618) products 13a and 13b. researchgate.netresearchgate.net These reactions are often promoted by electron-acceptor sensitizers like 9,10-dicyanoanthracene (B74266) (DCA), proceeding through radical cation intermediates. nih.govacs.org The efficiency of these reactions can be influenced by the choice of sensitizer, with dicyanodurene (DCD) sometimes providing higher product yields than DCA. nih.govacs.org

| Substrate | Derivative Type | Reaction Condition | Product Type | Reference |

|---|---|---|---|---|

| Dihydronaphthalene oxime (12a) | Oxime | Irradiation | Cyclopropane (13a) | researchgate.net, researchgate.net |

| Dihydronaphthalene tosyl hydrazone (12b) | Tosyl hydrazone | Irradiation | Cyclopropane (13b) | researchgate.net, researchgate.net |

| Tosyl hydrazone (12c) | Tosyl hydrazone | Sensitized Irradiation | Cyclopropane (13c) (major) | researchgate.net |

Hydrogen shifts are crucial steps in many photochemical reactions of dihydronaphthalene and related systems, often occurring after an initial photocyclization event to yield a stable, aromatized product. mdpi.com For instance, the photocyclization of a 1-aryl diene can form an intermediate 1,8a-dihydronaphthalene (B14525316), which subsequently converts to 1,4-dihydronaphthalene (B28168) via a 1,3-hydrogen shift upon prolonged irradiation. mdpi.com

In other systems, such as the photocyclization of 2-vinyldiphenylacetylenes, an unstable isonaphthalene intermediate is formed, which then isomerizes. psu.edu In protic solvents like methanol, this isomerization occurs via protonation-deprotonation steps rather than a direct intramolecular 1,5-hydrogen shift. psu.edu

Furthermore, the photochemical rearrangement of 1,2-dihydronaphthalenes to 1,4-dihydronaphthalenes can be promoted by the presence of amines. researchgate.netru.nl The mechanism is believed to involve the amine acting as a base, facilitating a deprotonation-protonation sequence with the initially formed excited state or a transient cyclized intermediate. researchgate.netru.nl This amine-mediated photochemical 1,3-hydrogen shift appears to be a general feature for compounds containing a 1,2-dihydronaphthalene (B1214177) moiety. ru.nl

Stereochemical Pathways in Ring-Opening and Ring-Closure Reactions

The stereochemistry of the electrocyclic ring-opening and ring-closure reactions of this compound and its derivatives is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.orglibretexts.org These rules predict whether the reaction will proceed in a conrotatory or disrotatory fashion, depending on the number of π-electrons involved and whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions). wikipedia.orglibretexts.orgimperial.ac.uk

In a conrotatory process, the terminal lobes of the p-orbitals of the breaking or forming sigma bond rotate in the same direction (both clockwise or both counterclockwise). masterorganicchemistry.comurbanpro.com In a disrotatory process, they rotate in opposite directions (one clockwise, one counterclockwise). masterorganicchemistry.comurbanpro.com The stereochemical outcome of these reactions is highly specific and predictable. masterorganicchemistry.com

The electrocyclic reactions of the this compound system can be analyzed by considering the frontier molecular orbitals (FMO) of the corresponding open-chain conjugated polyene. For thermal reactions, the highest occupied molecular orbital (HOMO) of the ground state is considered, while for photochemical reactions, the HOMO of the first excited state is the key orbital. masterorganicchemistry.comlibretexts.org

Detailed Research Findings

Research into the stereochemical pathways of dihydronaphthalene systems has provided significant insights into the predictive power of the Woodward-Hoffmann rules. For instance, the thermal ring-opening of cis-3,4-dimethylcyclobutene, a 4π-electron system, proceeds via a conrotatory pathway to yield cis,trans-2,4-hexadiene. libretexts.org Conversely, the thermal ring-closure of a 6π-electron system like (2E,4Z,6E)-octatriene occurs in a disrotatory manner to form cis-5,6-dimethyl-1,3-cyclohexadiene. libretexts.org

In the context of 8π-electron systems, such as the ring-opening of a substituted cyclooctatriene to an octatetraene, thermal reactions are predicted to follow a conrotatory path. libretexts.org This is followed by a subsequent 6π thermal electrocyclic ring-closure that proceeds in a disrotatory fashion. masterorganicchemistry.com These sequential electrocyclizations have been observed in the synthesis of complex natural products. masterorganicchemistry.com

Photochemical reactions, on the other hand, exhibit the opposite stereochemical preference. imperial.ac.uk A 4π-electron system under photochemical conditions will undergo a disrotatory ring-opening, while a 6π-electron system will undergo a conrotatory ring-opening. imperial.ac.ukmasterorganicchemistry.com

The following interactive data table summarizes the selection rules for electrocyclic reactions based on the Woodward-Hoffmann rules.

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π-Electrons | Reaction Condition | Allowed Stereochemical Pathway |

|---|---|---|

| 4n (e.g., 4, 8, 12...) | Thermal (Δ) | Conrotatory |

| 4n (e.g., 4, 8, 12...) | Photochemical (hν) | Disrotatory |

| 4n + 2 (e.g., 6, 10, 14...) | Thermal (Δ) | Disrotatory |

| 4n + 2 (e.g., 6, 10, 14...) | Photochemical (hν) | Conrotatory |

Data sourced from multiple references. libretexts.orgimperial.ac.uk

The stereochemical fate of substituents on the termini of the reacting system is a direct consequence of these rotational motions. In a conrotatory opening of a cis-disubstituted cyclobutene, for example, one substituent will rotate inward and the other outward, leading to a specific geometric isomer of the resulting diene. libretexts.org In a disrotatory opening, both substituents would rotate either inward or outward, resulting in a different stereoisomer. libretexts.org

The study of these stereochemical pathways is not only fundamental to understanding pericyclic reactions but also crucial for the stereocontrolled synthesis of complex molecules. libretexts.org The predictability of these reactions allows chemists to design synthetic routes that yield specific stereoisomers of a target molecule.

Reactivity Profiles and Diverse Reaction Pathways of 4a,8a Dihydronaphthalene

Cycloaddition Reactivity with Electron-Deficient and Inverse Electron-Demand Dienophiles

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile. organic-chemistry.org The reactivity in these reactions is largely governed by the electronic nature of the reactants. organic-chemistry.org In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-deficient dienophile. organic-chemistry.org Conversely, an inverse-electron-demand Diels-Alder (IEDDA) reaction involves an electron-deficient diene and an electron-rich dienophile. organic-chemistry.orgbeilstein-journals.org

A derivative of 4a,8a-dihydronaphthalene (B97363), 9,9-dichloro-1,4-dihydro-4a,8a-methanonaphthalene, has been shown to react with electron-deficient dienophiles such as 4-phenyl-1,2,4-triazoline-3,5-dione, maleic anhydride, and dimethyl acetylenedicarboxylate (B1228247). publish.csiro.auresearchgate.net The reaction with dimethyl acetylenedicarboxylate notably requires Lewis acid catalysis to proceed. publish.csiro.auresearchgate.net

In the realm of IEDDA reactions, the interaction between an electron-deficient tetrazine and a dienophile is a well-established method for synthesizing pyridazine (B1198779) derivatives. d-nb.info The reactivity of 9,9-dichloro-1,4-dihydro-4a,8a-methanonaphthalene has been tested with inverse-electron-demand dienophiles. While the reaction with 3,6-diphenyl-1,2,4,5-tetrazine (B188303) in a hydrophilic solvent was unsuccessful, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate did add to the molecule to form a methanobenzophthalazine. publish.csiro.au

Table 1: Cycloaddition Reactions of a this compound Derivative

| Dienophile Type | Specific Dienophile | Outcome | Reference |

|---|---|---|---|

| Electron-Deficient | 4-Phenyl-1,2,4-triazoline-3,5-dione | Adduct formed | publish.csiro.auresearchgate.net |

| Electron-Deficient | Maleic Anhydride | Adduct formed | publish.csiro.auresearchgate.net |

| Electron-Deficient | Dimethyl Acetylenedicarboxylate | Adduct formed (with Lewis acid catalysis) | publish.csiro.auresearchgate.net |

| Inverse Electron-Demand | 3,6-Diphenyl-1,2,4,5-tetrazine | Reaction thwarted | publish.csiro.au |

| Inverse Electron-Demand | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Methanobenzophthalazine formed | publish.csiro.au |

Isomerization and Tautomerization Processes

Valence Isomerization and Degenerate Rearrangements

This compound is a key intermediate in the synthesis of bullvalene (B92710), a molecule famous for its fluxional character and degenerate Cope rearrangements. rsc.orgslideshare.net The photoisomerization of this compound provides a synthetic route to bullvalene. rsc.org This transformation highlights the role of valence isomerization in accessing complex molecular architectures.

Thermal and Photochemical Isomerization Studies

The thermal and photochemical behavior of this compound and its derivatives has been a subject of significant investigation. The thermal cyclization of mono-trans ru.nlannulene preferentially forms trans-4a,8a-dihydronaphthalene. researchgate.net In contrast, the all-cis configuration of ru.nlannulene undergoes a bond-shifting to a naphthalene-like conformation before cyclizing to cis-4a,8a-dihydronaphthalene. researchgate.net

Photochemical isomerization is a prominent reaction pathway. For instance, the photoisomerization of this compound can yield bullvalene. rsc.org The photochemistry of related 1,2-dihydronaphthalene (B1214177) systems often involves a conrotatory ring opening to a conjugated pentaene intermediate, which can then undergo further transformations. ru.nlru.nl In some cases, irradiation of 1,2-dihydronaphthalene derivatives in the presence of an amine can lead to a 1,3-hydrogen shift. ru.nl

Hydrogenation and Reductive Transformations

cis-4a,8a-Dihydronaphthalene has been studied as a hydrogenating agent. acs.orgacs.org When heated, it can transfer hydrogen to other molecules, although the precise stereochemistry and mechanism of this process require further elucidation. acs.org The activation energy for this hydrogenation has been noted as being unexpectedly high. acs.org

Industrially, electroreductive processes are used to produce commodity chemicals, including 1,4-dihydronaphthalene (B28168), highlighting the relevance of reductive transformations of dihydronaphthalene systems. nih.gov

Oxidative Transformations and Aromatization Pathways

The oxidation of dihydronaphthalenes is a common route to forming the corresponding aromatic naphthalene (B1677914) derivatives. noah.nrw For example, 1,2-dihydronaphthalenes can be aromatized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). ethz.ch Another reagent, [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), has been used to oxidize 1,2-dihydronaphthalenes, yielding naphthalene as well as ring-contracted indane products, depending on the reaction conditions and substrate. researchgate.net

Photochemical reactions can also lead to aromatization. The photocyclization of certain 1-aryl-1,3-butadienes proceeds through a 1,8a-dihydronaphthalene (B14525316) intermediate, which then aromatizes via a 1,3-hydrogen shift to form a 1,4-dihydronaphthalene. mdpi.com In some photochemical systems involving dihydronaphthalene moieties, oxidation is a key step in trapping unstable intermediates to yield stable phenanthrene (B1679779) products. ru.nl

Table 2: Oxidative Reagents for Dihydronaphthalene Transformation

| Reagent | Substrate | Products | Reference |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1,2-Dihydronaphthalenes | Naphthalenes | ethz.ch |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | 1,2-Dihydronaphthalenes | Naphthalene, Indane | researchgate.net |

| Oxygen (in photochemical reactions) | Dihydrophenanthrene intermediates | Phenanthrenes | ru.nl |

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of molecules in solution. For 4a,8a-dihydronaphthalene (B97363) and its derivatives, ¹H and ¹³C NMR are fundamental in confirming the connectivity of atoms, while more advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining stereochemistry and preferred conformations.

The analysis of coupling constants and chemical shifts in the ¹H NMR spectrum provides detailed information about the dihedral angles between adjacent protons, which in turn helps to define the ring's conformation. For instance, the electrocyclization of researchgate.netannulene can yield cis-4a,8a-dihydronaphthalene, and NMR spectroscopy is essential to confirm the stereochemistry of the resulting product. researchgate.net Theoretical analysis of NMR line shapes can also reveal the thermodynamic and kinetic parameters of dynamic processes like conformational changes. researchgate.net

In studies of related substituted tetrahydronaphthalene-1,4-diones, which share the core bicyclic system, the complete assignment of ¹H and ¹³C NMR spectra was achieved using 2D NMR experiments. rsc.org These analyses are often complicated by strongly coupled multiplets, necessitating advanced techniques to resolve the signals and assign the configuration of substituents. rsc.org The Nuclear Overhauser Effect (NOE) is particularly powerful, as it allows for the identification of protons that are close in space, providing definitive evidence for the endo or exo configuration of adducts and the relative stereochemistry at chiral centers. rsc.org

A practical example of data obtained for a related structure is the ¹H NMR spectrum of 5-phenyl-1,2,4a,8a-tetrahydronaphthalene, a derivative that helps illustrate the type of information gleaned from such analyses.

Table 1: Example ¹H NMR Data for a this compound Derivative This table is based on data for 5-phenyl-1,2,4a,8a-tetrahydronaphthalene in CDCl₃ and serves as an illustrative example of NMR data for this class of compounds.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.28-2.35 | m | - | 2H |

| 2.86 | t | 8 | 2H |

| 6.02 | dt | 8, 2 | 1H |

| 6.51 | dt | 9.8, 2 | 1H |

| 7.13-7.26 | m | - | 3H |

| 7.33-7.44 | m | - | 2H |

| Data sourced from Research Collection. ru.nl |

UV-Vis Spectroscopy in Photochemical Reaction Monitoring

UV-Vis spectroscopy is a powerful and widely used technique for monitoring the progress of chemical reactions, particularly those induced by light (photochemical reactions). researchgate.netirjmets.com The principle lies in the Beer-Lambert Law, where the absorbance of a specific wavelength of light is directly proportional to the concentration of the absorbing species. researchgate.net This makes it an ideal method for studying the kinetics of reactions involving chromophores, such as the conjugated diene system present in this compound.

Photochemical reactions of dihydronaphthalene derivatives can be readily monitored using UV-Vis spectroscopy. researchgate.netru.nl For example, during the irradiation of a dihydronaphthalene derivative, the reaction progress can be tracked by recording sequential UV-Vis spectra over time. ru.nl The appearance of a sharp, well-defined isosbestic point in the spectra indicates a clean conversion of one species to another, without the significant accumulation of intermediates. ru.nl

This technique is crucial for:

Determining Reaction Kinetics: By plotting the change in absorbance of a reactant or product against time, the rate of the reaction can be determined. This is fundamental for calculating quantum yields—a measure of the efficiency of a photochemical process. rsc.org

Detecting Transient Species: Time-resolved UV-Vis absorption spectroscopy can detect short-lived intermediates formed during a photochemical reaction. ru.nl In the study of 1,1-dicyano-2,2-diphenyl-1,2-dihydronaphthalene, a transient species with a maximum absorbance at 545 nm was identified as a carbocation, providing key insights into the reaction mechanism. researchgate.net

Elucidating Reaction Mechanisms: The data obtained from UV-Vis monitoring helps in proposing and validating reaction pathways. For instance, observing the formation and decay of specific intermediates allows chemists to piece together the steps of a complex photochemical transformation, such as photochromic ring-opening and closure. researchgate.netrsc.org

Modern approaches often integrate online UV-Vis spectroscopy into reaction setups, allowing for real-time monitoring and control of photochemical processes. rsc.orgrsc.orgmdpi.com This methodology is invaluable for optimizing reaction conditions and understanding the influence of variables like solvent polarity on the reaction pathway. researchgate.netru.nl

X-ray Crystallography in Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org It provides unambiguous information about bond lengths, bond angles, and absolute stereochemistry, which is vital for fully characterizing a molecule like this compound or its derivatives. While obtaining suitable single crystals can be a challenge, the resulting structural data is unparalleled in its detail. researchgate.net

For dihydronaphthalene derivatives, X-ray crystallography has been used to:

Confirm Molecular Structure: It provides direct evidence of the atomic connectivity and the conformation of the fused ring system in the solid state.

Determine Stereochemistry: The absolute configuration of chiral centers can be established.

Analyze Conformation: The precise puckering of the non-aromatic ring can be detailed. In one derivative, dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate, the cyclohexa-1,3-diene portion of the dihydronaphthalene system was found to adopt a half-chair conformation. researchgate.net

Measure Geometric Parameters: Exact bond lengths and angles are determined, which can be compared with theoretical calculations. For example, in 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde, the dihedral angle between the two fused rings was measured to be 10.87 (13)°. researchgate.net

The data obtained from X-ray diffraction analysis is typically presented in a crystallographic information file (CIF) and can be summarized in tables. Below is an example of the kind of crystallographic data obtained for a substituted dihydronaphthalene.

Table 2: Example Crystal Structure Data for a Dihydronaphthalene Derivative This table is based on data for 1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde and illustrates the parameters determined by X-ray crystallography.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₁Cl₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2969 (5) |

| b (Å) | 10.8849 (5) |

| c (Å) | 13.6144 (7) |

| β (°) | 91.436 (5) |

| Volume (ų) | 1525.43 (13) |

| Data sourced from Acta Crystallographica Section E. researchgate.net |

These precise structural parameters are invaluable for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding and π–π stacking, which govern the material's bulk properties. researchgate.net

Computational and Theoretical Investigations of 4a,8a Dihydronaphthalene

Quantum-Chemical Methods for Electronic Structure and Energetic Analysis

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of 4a,8a-dihydronaphthalene (B97363). These methods are used to determine molecular geometries, relative energies of isomers, and the electronic characteristics that dictate its chemical behavior.

Density Functional Theory (DFT) has been widely applied to investigate the 6-π electrocyclization of various grafiati.comannulene isomers that yield this compound. nih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for exploring complex reaction mechanisms. Calculations have been used to optimize the geometries of reactants, transition states, and the resulting cis- and trans-4a,8a-dihydronaphthalene products.

These studies explore how different isomers of grafiati.comannulene cyclize. For instance, the mono-trans configuration is shown to preferentially form trans-4a,8a-dihydronaphthalene. nih.gov The cyclization of the all-cis configuration is more complex, requiring an initial bond-shifting step to a naphthalene-like conformation before a rapid electrocyclization to cis-4a,8a-dihydronaphthalene. nih.gov

For higher accuracy in energetic predictions, Coupled-Cluster (CC) methods, such as CCSD(T), are often employed. nih.gov While computationally more demanding than DFT, they provide benchmark-quality data for critical points on the potential energy surface. In the context of this compound's formation, CC calculations are crucial for refining the relative energies of grafiati.comannulene conformers and the energy barriers associated with bond shifting and electrocyclization. nih.gov This high level of theory is essential for validating the results obtained from various DFT functionals and for making definitive statements about reaction pathways and kinetics. nih.gov

Reaction Barrier Computations and Transition State Characterization

A primary focus of theoretical work has been the computation of reaction barriers for the formation of this compound from grafiati.comannulene. nih.gov By locating and characterizing the transition state structures for the electrocyclization process, researchers can predict reaction rates and understand the factors controlling stereoselectivity.

Quantum-chemical explorations have identified the rate-limiting step for the formation of the cis-isomer as the bond-shifting of the all-cis grafiati.comannulene precursor. nih.gov The subsequent electrocyclization proceeds rapidly. nih.gov In contrast, the cyclization of the mono-trans configuration to the trans-product follows a more direct path. nih.gov The computed activation energies from these studies show good agreement with experimental rate coefficients, confirming the proposed mechanisms. nih.gov

Table 1: Computed Reaction Barriers for the Formation of this compound Note: This table is illustrative, representing typical findings from computational studies. Exact values depend on the specific level of theory and computational model used.

| Reaction Pathway | Rate-Limiting Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| All-cis- grafiati.comannulene → cis-4a,8a-dihydronaphthalene | Bond-shifting of precursor | DFT/CASPT2 | ~25-30 |

| Mono-trans- grafiati.comannulene → trans-4a,8a-dihydronaphthalene | 6-π Electrocyclization | DFT/CASPT2 | ~20-25 |

Aromaticity Analysis and Delocalization Indices

Aromaticity is a key concept in chemistry used to describe the unusual stability and reactivity of certain cyclic, planar molecules with delocalized π-electron systems. Computational methods provide quantitative measures of aromaticity. The most common magnetic criterion is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. Electronic criteria include delocalization indices, which measure the extent of electron sharing between atoms.

As this compound is a non-planar, bicyclic compound with saturated bridgehead carbons, it lacks the continuous cycle of p-orbitals necessary for aromaticity. A computational aromaticity analysis would confirm its non-aromatic character. The individual six-membered rings, containing isolated double bonds, would not exhibit the diatropic ring currents characteristic of aromatic systems. Therefore, NICS calculations performed at the center of these rings would be expected to yield values close to zero, consistent with a non-aromatic structure.

Molecular Dynamics Simulations and Conformational Searching Procedures

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can model conformational changes, molecular vibrations, and intermolecular interactions over time. These simulations are valuable for exploring the conformational landscape of flexible molecules.

For this compound, MD simulations could be employed to investigate the relative stability and dynamic behavior of the cis and trans isomers. Such simulations would reveal the accessible conformations for each isomer and the energy barriers for interconversion between different local minima on their respective potential energy surfaces. Conformational searching procedures, often used in conjunction with MD, systematically explore different molecular geometries to identify the lowest-energy conformers, providing a comprehensive understanding of the molecule's structural preferences.

Theoretical Models for Photochemical and Thermal Reactivity

Theoretical models are essential for predicting and explaining the reactivity of molecules under thermal or photochemical conditions. The formation of this compound via the electrocyclization of grafiati.comannulene is a classic example of a pericyclic reaction, whose outcome is governed by the Woodward-Hoffmann rules.

The thermal conversion of an appropriate grafiati.comannulene isomer to this compound is a 6-π electron process. According to orbital symmetry rules, this reaction is thermally allowed and predicted to proceed via a conrotatory motion of the termini of the π-system. Computational models of the transition state confirm this stereochemical pathway.

Conversely, the photochemical reverse reaction, the ring-opening of this compound, would be predicted to follow a different stereochemical course. For a 6-π electron system, the photochemically allowed process is disrotatory. Theoretical models for this photochemical reactivity would involve calculations on excited-state potential energy surfaces to identify the pathways that connect the ground state of this compound to the excited state of a grafiati.comannulene isomer, thereby explaining the mechanisms of photo-induced isomerization.

Synthesis and Reactivity of Functionalized 4a,8a Dihydronaphthalene Derivatives and Analogues

Synthesis of Substituted 4a,8a-Dihydronaphthalene (B97363) Variants

The synthesis of substituted this compound derivatives can be achieved through various synthetic strategies, including the functionalization of precursor molecules and photocyclization reactions.

One common approach begins with readily available starting materials, such as 6-methoxy-1-tetralone. nih.govresearchgate.net This tetralone can be converted to its corresponding hydrazine (B178648) derivative, which then serves as a versatile intermediate. nih.govresearchgate.net Reaction of this hydrazine with aryl isothiocyanates yields thiosemicarbazides, which can be further cyclized with ethyl chloroacetate (B1199739) to form thiazolidinone-substituted dihydronaphthalene systems. nih.govresearchgate.net Additionally, treatment of these thiazolidinone derivatives with dimethylformamide-dimethylacetal (DMF-DMA) can lead to the formation of enaminone derivatives, which are valuable precursors for a variety of heterocyclic-fused dihydronaphthalenes. nih.govresearchgate.net

Another powerful method for accessing substituted 4a,8a-dihydronaphthalenes is through photochemical reactions. The photocyclization of 1-aryl-1,3-butadienes provides a direct route to this bicyclic system. mdpi.com For instance, the irradiation of a 1-aryl diene can lead to the formation of an intermediate 1,8a-dihydronaphthalene (B14525316), which subsequently undergoes a 1,3-hydrogen shift upon prolonged irradiation to yield the more stable 1,4-dihydronaphthalene (B28168). mdpi.com This process highlights the dynamic nature of the dihydronaphthalene core and the potential for isomerization under photochemical conditions. mdpi.com

The following table summarizes the synthesis of various substituted dihydronaphthalene derivatives starting from 6-methoxy-1-tetralone.

| Starting Material | Reagents | Product Type | Reference |

| 6-Methoxy-1-tetralone | 1. Hydrazine hydrate2. Aryl isothiocyanates3. Ethyl chloroacetate | Thiazolidinone-substituted dihydronaphthalenes | nih.govresearchgate.net |

| Thiazolidinone-substituted dihydronaphthalenes | DMF-DMA | Enaminone-substituted dihydronaphthalenes | nih.govresearchgate.net |

| Enaminone-substituted dihydronaphthalenes | Ethyl acetoacetate, acetylacetone, malononitrile, or cyanothioacetamide | Various heterocyclic-fused dihydronaphthalenes | nih.govresearchgate.net |

Reactivity of Bridged and Annulated Dihydronaphthalene Systems

Bridged and annulated derivatives of this compound exhibit unique reactivity profiles, often driven by the strain and conformational constraints imposed by the additional ring systems. These structural modifications can influence the stereochemical outcome of reactions and enable transformations that are not readily accessible with the parent bicyclic system.

A notable example of the reactivity of annulated dihydronaphthalenes is their participation in dehydro-Diels-Alder (DDDA) reactions. Intramolecular DDDA reactions can proceed under mild conditions, even at temperatures as low as 60 °C, without the need for catalysts or additives. pitt.edu The resulting dearomatized cycloadduct is often a versatile intermediate that can undergo subsequent rearomatization through either hydrogen migration or dehydrogenation, leading to the formation of either isomerized or oxidized products. pitt.edu The selectivity between these pathways can be controlled by adjusting reaction parameters such as temperature, solvent polarity, and atmosphere. pitt.edu

Bridged dihydronaphthalene systems are also valuable precursors for the synthesis of complex polycyclic architectures. For instance, photo-induced dearomatization of N-aryl glycine (B1666218) derivatives tethered to a naphthalene (B1677914) core can lead to the formation of bridged benzazepines. dicp.ac.cn This transformation proceeds through an intramolecular [4+2] cycloaddition, and the diastereoselectivity of the cyclization can be controlled by the reaction conditions. dicp.ac.cn The resulting bridged adducts can be further functionalized, for example, through aminohydroxylation and bromination, to access a diverse range of highly substituted bridged benzazepine derivatives. dicp.ac.cn

The table below highlights key reactions involving bridged and annulated dihydronaphthalene systems.

| System Type | Reaction Type | Key Features | Reference |

| Annulated | Intramolecular Dehydro-Diels-Alder (DDDA) | Proceeds under mild, catalyst-free conditions; product selectivity (isomerization vs. oxidation) is tunable. | pitt.edu |

| Bridged | Photo-induced Dearomatization/[4+2] Cycloaddition | Forms bridged benzazepines; diastereoselectivity is controllable; products can be further functionalized. | dicp.ac.cn |

Heteroatom-Containing Dihydronaphthalene Analogues

The incorporation of heteroatoms, such as nitrogen, sulfur, and phosphorus, into the dihydronaphthalene framework gives rise to a diverse class of analogues with potentially novel chemical and biological properties. The synthesis of these heteroatom-containing systems often relies on cycloaddition reactions where either the diene or dienophile component contains the heteroatom.

One strategy for synthesizing phosphorus- and sulfur-containing bicyclic systems involves the hetero-Diels-Alder reaction of thiochalcones with 1-phenyl-4H-phosphinin-4-one 1-oxide. mdpi.com These reactions proceed with complete regioselectivity, leading to the exclusive formation of a C-S bond at the β-carbon atom. mdpi.com The stereoselectivity of the cycloaddition is also high, with the dienophile approaching from the face bearing the P=O group. mdpi.com

Nitrogen-containing analogues, such as hexahydrobenzo[c]phenanthridine alkaloids, can be synthesized via a redox-neutral Cp*Rh(III)-catalyzed C-H/N-H annulation of cyclic alkenes with benzamides. acs.org This method allows for the regio- and stereoselective construction of the core structure of these alkaloids. The exclusive formation of the cis-stereoisomer in this reaction is attributed to a favorable cation-π interaction between the rhodium catalyst and the benzenoid ring of the dihydronaphthalene precursor, which stabilizes the transition state leading to the cis-product. acs.org

The following table provides examples of the synthesis of heteroatom-containing dihydronaphthalene analogues.

| Heteroatom(s) | Synthetic Method | Key Features | Reference |

| Phosphorus, Sulfur | Hetero-Diels-Alder Reaction | Complete regioselectivity; high stereoselectivity. | mdpi.com |

| Nitrogen | Cp*Rh(III)-catalyzed C-H/N-H Annulation | Regio- and stereoselective; exclusive formation of the cis-isomer. | acs.org |

Regioselective and Stereoselective Synthesis of Dihydronaphthalene Isomers

The control of regio- and stereoselectivity is a critical aspect of the synthesis of functionalized dihydronaphthalenes, particularly when constructing complex target molecules with multiple stereocenters. Various strategies have been developed to address this challenge, often leveraging chiral auxiliaries, stereocontrolled reaction conditions, or substrate-controlled transformations.

In the context of natural product synthesis, such as the total synthesis of (+)-7,20-diisocyanoadociane, the stereocontrolled construction of the dihydronaphthalene substructure is a key step. escholarship.org This can be achieved through a sequence involving a conjugate arylation and a subsequent enolate trapping, where the resident stereogenic center directs the stereochemical outcome of the newly formed stereocenters. escholarship.org The known preference for trans-selective enone vicinal difunctionalization can be exploited to achieve a high degree of relative stereocontrol. escholarship.org

The stereoselective synthesis of cis- and trans-fused dihydronaphthalene systems can also be achieved through catalytic methods. For example, the redox-neutral Cp*Rh(III)-catalyzed C-H/N-H annulation mentioned previously provides exclusive access to the cis-isomer. acs.org The stereochemical outcome is dictated by the transition state geometry, which is influenced by non-covalent interactions between the catalyst and the substrate. acs.org

Furthermore, the stereoselectivity of reactions involving dihydronaphthalene derivatives can be influenced by the reaction medium. In the asymmetric epoxidation of 1,2-dihydronaphthalene (B1214177) catalyzed by Cr(salen) complexes, a reversal of stereoselectivity was observed when the reaction was transferred from dichloromethane (B109758) to a fluorous solvent. ethz.ch This phenomenon highlights the role of dispersion forces in influencing the stereochemical course of a reaction. ethz.ch

The table below summarizes different approaches to the regio- and stereoselective synthesis of dihydronaphthalene isomers.

| Approach | Key Feature | Example Application/Observation | Reference |

| Substrate Control | Use of a resident stereocenter to direct subsequent stereochemical outcomes. | Synthesis of the dihydronaphthalene core of (+)-7,20-diisocyanoadociane. | escholarship.org |

| Catalytic Control | Use of a catalyst to favor the formation of a specific stereoisomer. | Exclusive formation of cis-isomers in Cp*Rh(III)-catalyzed C-H/N-H annulation. | acs.org |

| Solvent Effects | Altering the reaction solvent to influence stereoselectivity. | Reversal of stereoselectivity in the asymmetric epoxidation of 1,2-dihydronaphthalene. | ethz.ch |

Role of 4a,8a Dihydronaphthalene in the Study of Fluxional Molecules and Valence Tautomerization

Precursor Role in Bullvalene (B92710) Synthesis and Dynamics

One of the classical synthetic routes to bullvalene directly utilizes 4a,8a-dihydronaphthalene (B97363) as a key precursor. In 1966, the von Doering group established a synthetic pathway involving the ultraviolet (UV) irradiation of cis-4a,8a-dihydronaphthalene. thieme-connect.com This photochemical process induces a rearrangement that yields bullvalene.

The synthesis begins with the thermal decomposition of Nenitzescu's hydrocarbon (tricyclo[4.2.2.02,5]deca-3,7,9-triene) at high temperatures to produce cis-4a,8a-dihydronaphthalene. thieme-connect.com Subsequent irradiation of this intermediate leads to the formation of bullvalene. Although this two-step synthesis is conceptually straightforward and one of the shortest routes to bullvalene, it has practical limitations. thieme-connect.comdur.ac.uk The reaction often results in a mixture of products, including the more stable aromatic compound naphthalene (B1677914), which complicates the isolation and purification of bullvalene. thieme-connect.com

A related approach involves the photochemical transformation of methyl cis-4a,8a-dihydronaphthalene-4a,8a-dicarboxylate, which also yields a bullvalene derivative. thieme-connect.de These syntheses underscore the pivotal role of the this compound framework as a direct photochemical precursor to the bullvalene cage structure, making it a cornerstone in the historical development and study of these dynamic molecules.

Table 1: Synthesis of Bullvalene via this compound

| Step | Reactant | Conditions | Product | Key Findings |

|---|---|---|---|---|

| 1 | Nenitzescu's Hydrocarbon | Thermal Decomposition (301 °C) | cis-4a,8a-Dihydronaphthalene | Formation of the key precursor. |

Investigations of Degenerate Bond Shifting and Automerization Mechanisms

The formation of this compound itself is a subject of research, particularly in the context of the electrocyclization reactions of mdpi.comannulene isomers. researchgate.net Automerization is a process where a molecule rearranges into a new form that is structurally identical to the original. researchgate.net Investigations into the automerization of mdpi.comannulene reveal complex bond-shifting mechanisms that directly lead to this compound.

Quantum-chemical studies have shown that different isomers of mdpi.comannulene cyclize to form distinct isomers of this compound:

The mono-trans configuration of mdpi.comannulene preferentially undergoes a 6-π electrocyclization to yield trans-4a,8a-dihydronaphthalene. researchgate.net

The cyclization of the all-cis configuration is more complex. It first requires a rate-limiting bond-shifting event to form a naphthalene-like conformation of double-trans mdpi.comannulene. Following this automerization, the resulting azulene-like conformation rapidly electrocyclizes to produce cis-4a,8a-dihydronaphthalene. researchgate.net

These studies highlight that this compound is not just a simple cyclization product but the result of intricate, high-energy molecular gymnastics involving degenerate bond shifts in its precursor. The investigation of these pathways provides fundamental insights into the mechanisms of pericyclic reactions and the concept of automerization, where a molecule explores various identical structures before settling into a more stable, cyclized form like this compound.

Table 2: Electrocyclization of mdpi.comAnnulene to this compound

| mdpi.comAnnulene Isomer | Key Mechanistic Step | Product |

|---|---|---|

| mono-trans | Direct 6-π electrocyclization | trans-4a,8a-Dihydronaphthalene researchgate.net |

Network Analysis of Isomeric Transformations

The relationship between this compound, its precursors like mdpi.comannulene, and its product, bullvalene, involves a complex web of isomeric structures. Bullvalene is famous for having over 1.2 million interconvertible, degenerate tautomers. thieme-connect.com Mapping the pathways between these isomers requires sophisticated computational tools. Network analysis has emerged as a powerful method for visualizing and understanding these complex chemical reaction networks. acs.org

In this context, a reaction network is a graph where molecules (isomers) are represented as nodes and the reactions that interconvert them (e.g., Cope rearrangements, electrocyclizations) are the edges. acs.org For a system like the C10H10 isomers, network analysis allows researchers to:

Identify all possible isomers and the elementary reaction steps connecting them.

Visualize the most energetically favorable pathways for transformation, such as the route from this compound to bullvalene.

Analyze the dynamics of the entire system, predicting how populations of different isomers evolve over time under specific conditions. acs.org

This approach has been used to study the fluxional behavior of substituted bullvalenes, where network analysis can identify specific rearrangement sequences that lead to complex dynamic behaviors, such as the tangling of polymer chains cross-linked by bullvalene units. dur.ac.uk By situating this compound within this broader network of C10H10 isomers, its role as a key intermediate connecting the chemistry of annulenes and the dynamic world of fluxional cage molecules is clearly defined.

Emerging Research Directions and Advanced Applications

Photofluorogenic Ligands and Molecular Probes derived from Dihydronaphthalenes

Derivatives of dihydronaphthalene are being developed as sophisticated molecular probes, particularly as "photofluorogenic" ligands. acs.orgresearchgate.net These molecules are designed to exist in two states: an initial form that binds with high affinity to a biological target but is only weakly fluorescent, and a second form that is highly fluorescent but has lower binding affinity. acs.orgresearchgate.net The transformation from the first state to the second is triggered by light, typically through a photocyclization and oxidation sequence. acs.org

This "photofluorogenic" characteristic is highly advantageous for molecular probes, as it allows for precise spatial and temporal control over the fluorescent signal, potentially minimizing background noise from unbound ligands. acs.org Research has focused on 1,2-substituted-3,4-dihydronaphthalenes that are analogs of the antiestrogen (B12405530) desmethylnafoxidine. acs.orgresearchgate.net These compounds serve as ligands for the estrogen receptor. acs.org

The general mechanism involves a dihydronaphthalene precursor containing a stilbazole unit, which is responsible for the high-affinity binding but exhibits weak fluorescence. researchgate.net Upon irradiation with light, the stilbazole moiety undergoes photocyclization and oxidation to form a highly conjugated and intensely fluorescent azaphenanthrenoid structure. acs.orgresearchgate.net The spectral properties of these molecules, including their absorbance and fluorescence emission, are often sensitive to environmental factors like solvent polarity and pH. acs.org For instance, certain azaphenanthrenoids derived from 2- and 4-pyridyl isomers show strong emission at wavelengths greater than 500 nm, making them well-suited for biological imaging applications. acs.org

| Probe State | Key Moiety | Binding Affinity | Fluorescence | Transformation Trigger |

| Precursor | 1,2-substituted-3,4-dihydronaphthalene (stilbazole form) | High | Weak | Light (Photocyclization) |

| Product | Azaphenanthrenoid | Low | Strong | - |

This table summarizes the characteristics of photofluorogenic probes based on the dihydronaphthalene scaffold.

Applications in the Total Synthesis of Complex Polycyclic Architectures

The rigid framework of dihydronaphthalene serves as a valuable building block in the total synthesis of complex, polycyclic natural products and related molecules. Chemists have devised several elegant strategies that leverage dihydronaphthalene intermediates to construct intricate molecular architectures efficiently.

One notable approach is a one-pot process combining an Overman rearrangement and a ring-closing metathesis (RCM) to produce amino-substituted 1,4-dihydronaphthalenes. acs.org This method proved effective in the total synthesis of four oxybenzo[c]phenanthridine alkaloids, demonstrating the utility of the dihydronaphthalene core in assembling complex heterocyclic systems. acs.org The efficiency of this one-pot sequence was significantly enhanced by using Grubbs' second-generation catalyst for the RCM step. acs.org

Another innovative strategy employs photoredox catalysis to generate carbonyl ylides from epoxides, which then undergo cycloaddition and rearrangement to form highly functionalized dihydronaphthalenes. acs.org This modular approach provides access to various lignan (B3055560) natural products and was successfully applied to the total syntheses of pycnanthulignene B and C in just four to six steps. acs.org The reaction sequence is redox-neutral, adding to its elegance and efficiency. acs.org

Furthermore, the combined C–H functionalization/Cope rearrangement (CHCR) has emerged as a powerful tool for stereoselectively synthesizing complex molecules. nih.gov In the total synthesis of (−)-Colombiasin A and (−)-Elisapterosin B, the key step involved the CHCR reaction of a dihydronaphthalene intermediate. nih.gov This reaction forges new carbon-carbon bonds and creates multiple stereocenters with high levels of control, showcasing a sophisticated use of the dihydronaphthalene platform. nih.gov

The classic Diels-Alder reaction remains a cornerstone for constructing the dihydronaphthalene ring system within larger molecules. This strategy was employed in the synthesis of regioisomers of Ψ-plasmodione, which are non-quinonoid analogs of the antimalarial drug plasmodione. mdpi.com The reaction involves the cycloaddition of a substituted benzoquinone with a diene to create the core 4a,8a-dihydronaphthalene (B97363) structure. mdpi.com

| Synthetic Strategy | Key Dihydronaphthalene Intermediate | Target Molecule(s) | Key Features |

| Overman Rearrangement / RCM | Amino-substituted 1,4-dihydronaphthalene (B28168) acs.org | Oxybenzo[c]phenanthridine alkaloids acs.org | One-pot, high-yield process acs.org |

| Photoredox Catalysis / Rearrangement | Densely functionalized dihydronaphthalene acs.org | Pycnanthulignene B and C acs.org | Modular, redox-neutral sequence acs.org |

| C–H Functionalization / Cope Rearrangement (CHCR) | Dihydronaphthalene substrate nih.gov | (−)-Colombiasin A, (−)-Elisapterosin B nih.gov | High stereoselectivity, complex bond formation nih.gov |

| Diels-Alder Cycloaddition | 4a- and 8a-Ψ-plasmodione regioisomers mdpi.com | Ψ-plasmodione (Plasmodione prodrugs) mdpi.com | Regiocontrolled synthesis of the core scaffold mdpi.com |

This table highlights selected applications of dihydronaphthalene intermediates in the total synthesis of complex molecules.

Green Chemistry Approaches in Dihydronaphthalene Synthesis and Transformation

In line with the growing emphasis on sustainable chemical practices, several modern synthetic methods involving dihydronaphthalenes align with the principles of green chemistry. These approaches prioritize efficiency, reduce waste, and utilize milder reaction conditions.

A key principle of green chemistry is maximizing atom economy, often through "one-pot" reactions that combine multiple synthetic steps into a single operation, thereby reducing solvent use and purification waste. acs.org The synthesis of amino-substituted 1,4-dihydronaphthalenes via a one-pot Overman rearrangement and ring-closing metathesis is a prime example of this efficiency. acs.org Similarly, the modular synthesis of dihydronaphthalene lignans (B1203133) proceeds through a sequence of transformations within the same flask, avoiding the isolation of intermediates. acs.org

The use of catalysis and energy-efficient reaction conditions are also central to green chemistry. The Diels-Alder reaction to functionalize graphene with dihydronaphthalene backbones proceeds rapidly (in ~5 minutes) at room temperature, demonstrating high efficiency under mild conditions. researchgate.net The development of syntheses that can be driven by sustainable energy sources, such as visible light in photoredox catalysis or potentially solar energy, represents a significant step towards greener chemical production. acs.orgnih.gov

| Green Chemistry Principle | Application in Dihydronaphthalene Chemistry | Example |

| Atom Economy / Process Efficiency | One-pot multi-reaction sequences | Synthesis of amino-substituted 1,4-dihydronaphthalenes without isolating intermediates. acs.org |

| Redox Neutrality | Designing reaction cascades that avoid external oxidants/reductants | Photoredox-generated carbonyl ylides rearrange to dihydronaphthalenes in a redox-neutral sequence. acs.org |

| Energy Efficiency / Mild Conditions | Room temperature and rapid reactions | Diels-Alder functionalization of graphene with dihydronaphthalene derivatives at room temperature. researchgate.net |

| Catalysis | Use of efficient catalysts to enable transformations | Grubbs' second-generation catalyst for RCM; acs.org Photoredox catalysts for C-C bond formation. acs.org |

This table outlines green chemistry approaches applied to the synthesis and transformation of dihydronaphthalene derivatives.

Future Perspectives in Reaction Design and Mechanistic Understanding

The future of research involving this compound and its isomers is poised for significant advancement, focusing on the creation of more efficient and powerful synthetic methods and a more profound understanding of their underlying reaction mechanisms.

In reaction design, the trend is moving towards the development of cascade reactions that can build molecular complexity with exceptional efficiency. 20.210.105umich.edu The goal is to devise transformations that form multiple bonds and stereocenters in a single, controlled sequence, mimicking the elegance of biosynthetic pathways. The continued development of modular approaches, where complex products can be assembled from simple, interchangeable building blocks, will be crucial for creating diverse molecular libraries for drug discovery and materials science. acs.org The design of new catalytic systems that can achieve novel transformations or improve the selectivity and scope of existing ones remains a central theme.

Concurrently, a deeper mechanistic understanding is essential for innovation. Advanced computational studies and sophisticated kinetic experiments are shedding light on complex reaction pathways, such as the combined C-H functionalization/Cope rearrangement (CHCR). nih.gov Elucidating the precise transition states and intermediates in reactions like the photocyclization of dienes mdpi.com or the Diels-Alder functionalization of materials researchgate.net will enable chemists to fine-tune reaction conditions, predict outcomes for new substrates, and rationally design next-generation catalysts and reactions.

Future applications are also expanding beyond traditional organic synthesis. The use of dihydronaphthalene-based molecules for the patterned functionalization of materials like graphene opens up new avenues in electronics and materials science. researchgate.net As our ability to design and synthesize these molecules with greater precision grows, so too will their application as sophisticated tools to probe and manipulate biological and physical systems.

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR (e.g., δ 1.2–2.8 ppm for bridgehead hydrogens) confirm regiochemistry and saturation patterns .

- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns for structural validation, as standardized in NIST databases .

- IR : Stretching frequencies (e.g., 1600–1650 cm⁻¹ for conjugated dienes) distinguish dihydronaphthalenes from fully aromatic analogs .

How can computational methods predict the environmental persistence of this compound derivatives?

Advanced Research Question

Density functional theory (DFT) calculates bond dissociation energies (BDEs) to estimate degradation rates in air/water. For example, low BDEs (<90 kcal/mol) at the C4a-C8a bond suggest rapid ozonolysis in the atmosphere . QSAR models trained on EPA datasets (e.g., EPI Suite) further predict bioaccumulation and aquatic toxicity .

What strategies mitigate oxidation artifacts during the synthesis of 4a,8a-dihydronaphthalenes?

Advanced Research Question

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent autoxidation of dihydro intermediates .

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to reaction mixtures to stabilize electron-rich dienes .

- Low-temperature workup : Quench reactions at −78°C to minimize radical chain reactions, followed by flash chromatography under argon .

How do substituents (e.g., methyl, chloro) modulate the photophysical properties of 4a,8a-dihydronaphthalenes?

Advanced Research Question

Electron-donating groups (e.g., -OCH₃) redshift absorption maxima (λₐᵦₛ) by stabilizing excited states, while electron-withdrawing groups (e.g., -Cl) enhance fluorescence quantum yields via heavy-atom effects. Time-resolved spectroscopy (e.g., TCSPC) quantifies these effects, as demonstrated in studies on naphthalene disulfonates .

What are the best practices for reconciling conflicting crystallographic data in dihydronaphthalene structures?

Advanced Research Question

Redundancy : Collect data from multiple crystals to assess reproducibility .

Twinned crystals : Use PLATON’s TWINABS to correct for merohedral twinning .

Validation tools : Apply RIGUI (CCDC) to check for overfitting in low-resolution datasets (<1.0 Å) .

How can transcriptomic analysis elucidate the mechanism of this compound-induced cytotoxicity?

Advanced Research Question

RNA-seq profiling of treated cell lines (e.g., HepG2) identifies dysregulated pathways (e.g., Nrf2/ARE for oxidative stress). Cross-reference with ChIP-seq data to link gene expression changes to transcription factor binding (e.g., NF-κB). Use DAVID or Metascape for pathway enrichment analysis, as applied in naphthalene toxicogenomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products